2-(Thiophen-2-ylmethyl)propanedioic acid
Overview
Description
2-(Thiophen-2-ylmethyl)propanedioic acid, also known as 2-(2-thienylmethyl)malonic acid, is an organic compound with the molecular formula C₈H₈O₄S. It is characterized by the presence of a thiophene ring attached to a malonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylmethyl)propanedioic acid typically involves the reaction of thiophene-2-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-ylmethyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-ylmethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)propanedioic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 2-(Thiophen-2-yl)acetic acid
Comparison: 2-(Thiophen-2-ylmethyl)propanedioic acid is unique due to the presence of both a thiophene ring and a malonic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOEUVKDHKGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963274 | |
Record name | [(Thiophen-2-yl)methyl]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4475-24-5 | |
Record name | NSC39209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Thiophen-2-yl)methyl]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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